molecular formula C14H17NO3 B3147263 Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate CAS No. 61905-90-6

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B3147263
CAS No.: 61905-90-6
M. Wt: 247.29 g/mol
InChI Key: SLQMBVQIDCWBCL-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate (: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-ethoxy-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-17-11-6-7-12-10(8-11)9-13(15(12)3)14(16)18-5-2/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMBVQIDCWBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484461
Record name 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61905-90-6
Record name 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate typically involves the reaction of ethyl 5-ethoxyindole-2-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where reagents like sodium hydride and alkyl halides can be used to introduce different alkyl groups.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate is used in indole derivative synthesis. Indole derivatives, including this compound, exhibit a broad range of biological activities and have been studied for their potential to interact with multiple biochemical pathways, making them candidates for pharmacological exploration. Studies on this compound's interactions with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound can bind to multiple receptors, influencing various signaling pathways. This multi-target interaction profile underlines its potential utility in treating complex diseases that involve multiple biochemical pathways.

Comparison with Other Indole Derivatives

This compound shares structural similarities with several other indole derivatives. However, it is distinct due to its specific ethoxy substitution and methyl group at the first position, which may influence its reactivity and biological profile compared to these similar compounds.

Compound NameSimilarityUnique Features
Ethyl 5-methoxy-1H-indole-2-carboxylate0.98Contains a methoxy group instead of an ethoxy group
Ethyl 6-methoxy-1H-indole-2-carboxylate0.97Methoxy group at position six
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate0.95Benzyl ether substituent
Ethyl 5-isopropoxy-1H-indole-2-carboxylate0.95Isopropoxy group providing steric hindrance
Ethyl 5-acetoxy-1H-indole-2-carboxylate0.98Acetoxy group introduces different reactivity

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below compares key structural features of Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate with analogous indole-2-carboxylate derivatives:

Compound Name Position 1 Position 3 Position 5 Ester Group Key Properties/Applications Reference
This compound Methyl H Ethoxy Ethyl Enhanced steric bulk at N1; electron-donating ethoxy group at C5 Target
Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate H Propionyl Chloro Ethyl Electron-withdrawing chloro at C5; acyl group at C3 enhances lipophilicity
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate H Methyl Methoxy Ethyl Smaller methoxy group at C5; methyl at C3 modifies electronic density
Ethyl 5-isopropoxy-1H-indole-2-carboxylate H H Isopropoxy Ethyl Bulky isopropoxy at C5 reduces reactivity in nucleophilic substitutions
Methyl 5-benzyloxy-1H-indole-2-carboxylate H H Benzyloxy Methyl Benzyloxy at C5 increases aromatic π-π interactions; methyl ester hydrolyzes faster than ethyl

Key Observations :

  • Position 5 Substituents : Ethoxy (target) vs. chloro, methoxy, or isopropoxy (others) significantly alter electronic effects. Ethoxy is electron-donating, activating the ring toward electrophilic substitution, whereas chloro (electron-withdrawing) deactivates it .
  • Ester Groups : Ethyl esters (target) generally exhibit slower hydrolysis rates compared to methyl esters, impacting bioavailability in prodrug designs .

Physicochemical and Pharmacological Properties

  • Melting Points: Bulky substituents (e.g., isopropoxy) increase melting points due to improved crystal packing. Ethyl 5-chloro-3-hexanoyl-1H-indole-2-carboxylate melts at 119–121°C , while methoxy analogs (e.g., 11a) melt at 187–189°C .
  • Solubility : Ethoxy and methoxy groups enhance solubility in polar organic solvents compared to chloro derivatives .
  • Bioactivity : Indole-2-carboxamides (derived from ester hydrolysis) show promise as allosteric modulators, with substituents at C3 and C5 influencing target binding .

Biological Activity

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO3 and a molecular weight of approximately 233.26 g/mol. Its structure features an indole ring with ethoxy and methyl substituents, which contribute to its reactivity and potential biological effects .

Biological Activities

Indole derivatives, including this compound, exhibit a broad range of biological activities due to their ability to interact with various biochemical pathways. The following are key areas of biological activity associated with this compound:

1. Anticancer Activity

Research indicates that this compound can induce cell death in cancer cells through mechanisms such as methuosis, a form of cell death characterized by cytoplasmic vacuolization . In vitro studies have shown that compounds with similar structures can inhibit growth in various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHeLa (cervical)TBDInduction of methuosis
Other Indole Derivative AMCF7 (breast)TBDMicrotubule disruption
Other Indole Derivative BA549 (lung)TBDApoptosis induction

3. Antiviral Activity

Indoles have been reported to possess antiviral properties against various viruses, including hepatitis B and HIV. While direct studies on this compound are scarce, its structural similarities to other active indoles suggest potential antiviral activity .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with multiple receptors and influence various signaling pathways, making it a candidate for treating complex diseases involving multiple biochemical targets .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of this compound demonstrated significant cytotoxic effects in HeLa cells at concentrations above 10 μM. The study utilized the MTT assay to measure cell viability and observed morphological changes consistent with methuosis after treatment .

Case Study 2: Structure–Activity Relationship
Research on structure–activity relationships (SAR) among substituted indoles revealed that modifications at the 2-and 5-position significantly affect biological activity. This indicates that fine-tuning the structure of this compound could enhance its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate
Reactant of Route 2
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Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate

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